![molecular formula C10H10N2O4S B2871014 4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid CAS No. 702664-43-5](/img/structure/B2871014.png)

4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

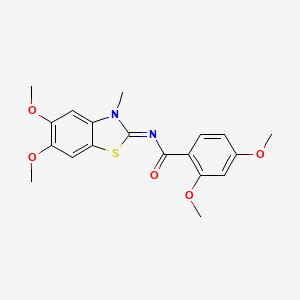

Compounds with the dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl structure are part of a larger class of chemicals known as thienopyrimidinones . These compounds are characterized by a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused to a thiophene ring (a five-membered ring with one sulfur atom). The “dioxo” prefix indicates the presence of two carbonyl (C=O) groups, and the “butanoic acid” part of the name suggests the compound has a four-carbon carboxylic acid chain .

Molecular Structure Analysis

The molecular structure of these types of compounds typically includes a fused ring system containing a thiophene ring and a pyrimidine ring, with various substituents attached to the rings . The exact structure would depend on the specific substituents present in the compound .Chemical Reactions Analysis

Thienopyrimidinones can participate in a variety of chemical reactions, depending on the specific substituents present on the molecule . They can undergo reactions typical of other aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the presence of polar functional groups (like the carboxylic acid in the compound you mentioned) can increase the compound’s solubility in water .Applications De Recherche Scientifique

Synthesis of Substituted 3,4-Dihydropyrimidin-2- (1H)-ones (DHPMs)

This compound is used in the synthesis of substituted 3,4-Dihydropyrimidin-2- (1H)-ones (DHPMs). DHPMs are synthesized via acid-catalyzed one-pot condensation of aldehyde, β-ketoester, and urea .

Pharmaceutical Applications

The compound is a part of the 1,4-Dihydropyridine (1,4-DHP) scaffold, which has diverse pharmaceutical applications. The construction of 1,4-DHP involves structural and functional modifications using multi-component one-pot and green synthetic methodologies .

Antimycobacterial Activity

Some derivatives of this compound have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra .

Antitumor Activity

In vitro evaluations have shown that some derivatives of this compound have effective antitumor activity against the HepG2 cell line .

Inhibition of Oxidative Phosphorylation Pathway

Some derivatives of this compound can be used as a new tool to probe the mycobacterial oxidative phosphorylation pathway .

Synthesis of Thienopyrimidine-2,4-diones

This compound is used in the synthesis of thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Mécanisme D'action

Mode of Action

Based on its chemical structure, it may interact with its targets through hydrogen bonding, electrostatic interactions, or hydrophobic interactions .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unknown .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c13-7(14)2-1-4-12-9(15)8-6(3-5-17-8)11-10(12)16/h3,5H,1-2,4H2,(H,11,16)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIQTWKLNMZWBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1NC(=O)N(C2=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-N-(tert-butyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2870934.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2870937.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2870941.png)

![N-(3-chloro-2-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2870944.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2870947.png)

![5-(4-chlorophenyl)-1,3-dimethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2870948.png)

![1-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one](/img/structure/B2870949.png)

![6-bromo-N-(1-cyano-2,2-dimethylpropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2870950.png)

![2-(benzo[d]isoxazol-3-yl)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2870954.png)